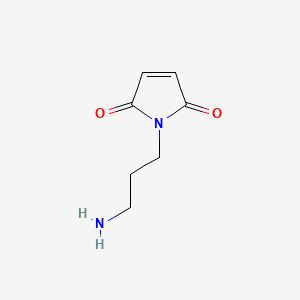

N-(2-Aminopropyl)maleimide

Description

Structure

3D Structure

Properties

CAS No. |

110008-25-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

InChI Key |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

Canonical SMILES |

CC(CN1C(=O)C=CC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminopropyl Maleimide and Its Functional Analogs

Conventional Synthetic Pathways

Conventional methods for synthesizing N-alkyl maleimides typically involve a two-step, one-pot reaction sequence starting from maleic anhydride (B1165640) and a primary amine. This approach is widely used due to its simplicity and the ready availability of the starting materials. tandfonline.comimpactfactor.org

The fundamental and most common route to N-substituted maleimides begins with the reaction of a primary amine with maleic anhydride. arkat-usa.orggoogle.com This initial step involves the acylation of the amine by the anhydride to form an N-substituted maleamic acid intermediate. google.comorgsyn.org The subsequent and more challenging step is the cyclodehydration of this intermediate to yield the desired maleimide (B117702). google.com

The classic approach to this dehydration involves heating the maleamic acid with acetic anhydride and a catalytic amount of sodium acetate. tandfonline.comucl.ac.be This method is particularly effective for aromatic maleimides. google.com However, when applied to the synthesis of aliphatic maleimides, it can lead to lower yields and purity, often resulting in darkly colored products. google.com An alternative strategy employs p-toluenesulfonic acid as a dehydrating agent in a solvent like toluene (B28343), which can be beneficial for synthesizing various N-alkyl substituted maleimides. google.com

The general reaction scheme is as follows:

Maleic Anhydride + R-NH₂ → N-Substituted Maleamic Acid → N-Substituted Maleimide + H₂O

This two-step process can often be carried out in a single reaction vessel, making it an efficient, albeit sometimes low-yielding, method for preparing a range of maleimide derivatives. researchgate.net

Efforts to improve the efficiency of N-alkyl maleimide synthesis have focused on optimizing reaction conditions and exploring various catalysts. For instance, a patented process describes a method for preparing maleimides in high yield by first reacting maleic anhydride with a primary amine in an organic solvent at 30-60°C. google.com The resulting intermediate is then cyclized in the presence of a lower fatty acid anhydride, a tertiary amine with a pKa of at least 10, and a salt of magnesium, lithium, manganese(II), or cobalt(II). google.com This cocatalyst system facilitates the ring closure under milder conditions (45-60°C), often allowing for the product to be isolated by simple filtration. google.com

Microwave irradiation has also emerged as a powerful tool for accelerating the synthesis and improving the yields of N-substituted maleimides. arkat-usa.orgtandfonline.com For example, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide under microwave conditions at 90°C was completed in just 30 seconds with a slight increase in yield compared to conventional heating, which required a much longer reaction time. tandfonline.com

Table 1: Comparison of Conventional vs. Optimized Conditions for Maleimide Synthesis

| Parameter | Conventional Method (Thermal Heating) | Optimized Method (Microwave) |

| Reaction Time | 60 minutes | 30 seconds |

| Temperature | 60-70°C | 90°C |

| Yield | ~70% | ~73% |

| Reference | tandfonline.com | tandfonline.com |

Advanced Synthetic Approaches and Stereochemical Control

More advanced synthetic methodologies have been developed to address the limitations of conventional pathways, particularly for the synthesis of complex and chiral maleimide derivatives. These approaches often involve multiple steps and the use of protecting groups to achieve greater control over the final product's structure and purity.

The synthesis of chiral N-alkyl maleimides is of significant interest for applications in asymmetric synthesis and the development of stereospecific bioconjugates. A common strategy involves the use of chiral primary amines, such as those derived from amino acids, as starting materials. arkat-usa.org For example, a novel route to chiral maleimides involves the reaction of an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride with amino acids in water. arkat-usa.org This reaction proceeds under either classical heating or microwave irradiation to afford the corresponding chiral maleimides in good to excellent yields. arkat-usa.org

Another approach to inducing chirality is through asymmetric polymerization of non-chiral N-substituted maleimides using a chiral catalyst system, such as n-butyllithium/(-)-sparteine, to produce chiral homopolymers. epa.gov Furthermore, N-heterocyclic carbene-catalyzed atroposelective synthesis has been demonstrated for N-aryl maleimides, offering a pathway to axially chiral compounds. nih.gov

To overcome the reactivity and potential side reactions of the maleimide double bond during synthesis, the use of protected maleimide intermediates has become a valuable strategy. nih.gov The Diels-Alder reaction of a maleimide with a diene, such as furan or 2,5-dimethylfuran, forms a stable cycloadduct that effectively masks the maleimide's double bond. researchgate.netnih.gov This protecting group is stable to a variety of reaction conditions, allowing for chemical modifications elsewhere in the molecule. ub.edu

The protected maleimide can be deprotected via a retro-Diels-Alder reaction, typically by heating, to regenerate the reactive maleimide functionality at a later stage in the synthesis. researchgate.netnih.gov This approach is particularly useful for the synthesis of maleimide-functionalized polymers and for incorporating maleimides into complex biomolecules like peptides and oligonucleotides under conditions that would otherwise be incompatible with an unprotected maleimide. nih.govrsc.orgnih.gov

Table 2: Common Protecting Groups for Maleimides and Their Deprotection Conditions

| Protecting Group | Deprotection Condition | Reference |

| Furan | Heating | researchgate.netnih.gov |

| 2,5-Dimethylfuran | Milder heating conditions than furan | nih.gov |

The synthesis of complex maleimide derivatives often necessitates multi-step reaction sequences. For example, the preparation of maleimide-terminated polyimides involves the initial formation of a polyamic acid from a diamine and a dianhydride. google.comgoogle.com This is followed by end-capping with maleic anhydride to form maleamic acid termini, and a final acid-catalyzed ring closure to yield the polyimide. google.com

Functionalized maleimides can also be prepared through multi-step procedures that allow for the introduction of various substituents. rsc.orgresearchgate.net For instance, a three-step synthesis for N-substituted basic maleimides involves the Diels-Alder condensation of maleic anhydride with furan, followed by the formation of the N-substituted imide with a suitable diamine, and a final retro-Diels-Alder reaction to regenerate the maleimide double bond. researchgate.net This method is characterized by mild reaction conditions and high yields without the need for additional catalysis. researchgate.net

Radiosynthesis and Isotopic Labeling Strategies for N-(2-Aminopropyl)maleimide and Its Functional Analogs

The introduction of radioisotopes into N-alkyl maleimide scaffolds, such as this compound and its functional analogs, is a critical process for enabling their use in sensitive detection and imaging applications, such as Positron Emission Tomography (PET). These strategies typically involve the incorporation of a positron-emitting radionuclide, like fluorine-18 (B77423), or a beta-emitter, such as tritium (B154650). The synthetic approach is often designed to introduce the radioisotope in a late stage of the synthesis to maximize the radiochemical yield and minimize handling of radioactive materials.

Incorporation of Radioisotopes into N-Alkyl Maleimide Scaffolds

The radiosynthesis of N-alkyl maleimide derivatives is often achieved through indirect or prosthetic group approaches. This involves the initial synthesis of a small, radiolabeled molecule (a prosthetic group) which is then attached to the maleimide structure. This method is advantageous as it allows for the optimization of the radiolabeling reaction on a simple molecule before conjugation to the more complex maleimide scaffold.

A common strategy for incorporating fluorine-18, a widely used PET isotope, involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. For instance, a fluorine-18 labeled aldehyde, 6-[¹⁸F]fluoronicotinaldehyde, can be synthesized and then conjugated with a maleimide-functionalized amino-oxy ligand to produce a radiolabeled maleimide synthon. nih.gov This approach demonstrates the versatility of using radiolabeled intermediates for the preparation of functionalized maleimides.

Another established method is the synthesis of a radiolabeled carboxylic acid, such as 4-[¹⁸F]fluorobenzoic acid, which is then coupled to an amino-functionalized maleimide. For example, N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) is synthesized by first preparing 4-[¹⁸F]fluorobenzoic acid via nucleophilic displacement, followed by its conjugation to N-(2-aminoethyl)maleimide. acs.orgresearchgate.net This multi-step, one-pot synthesis strategy is frequently employed for creating thiol-reactive radiolabeled maleimides. acs.orgnih.gov

Tritium ([³H]), a beta-emitting isotope, can also be incorporated into N-alkyl maleimide structures. An efficient method for tritium labeling involves the O-methylation of N-substituted maleimides containing a hydroxy functionality using [³H]methyl nosylate. This process typically includes a three-step synthesis route: protection of the maleimide double bond, O-methylation with the tritiated reagent, and subsequent deprotection to yield the final tritiated N-alkoxy maleimide.

Synthetic Yields and Radiochemical Purity Considerations

The efficiency of radiosynthesis is evaluated based on the radiochemical yield (RCY), which is the amount of radioactivity incorporated into the desired product, corrected for radioactive decay. Radiochemical purity is another critical parameter, ensuring that the radioactivity is associated with the correct chemical entity. High-performance liquid chromatography (HPLC) is a standard technique for both the purification and the quality control of radiolabeled compounds. nih.gov

For the one-pot, two-step synthesis of N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([¹⁸F]FNEM), the radiosynthesis was completed in 75 minutes from [¹⁸F]fluoride, affording a decay-uncorrected radiochemical yield of 26 ± 5%. acs.orgnih.gov

The table below summarizes the synthetic yields and radiochemical purities for various radiolabeled N-alkyl maleimide functional analogs.

| Radiopharmaceutical | Radioisotope | Synthetic Method | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time |

| 6-[¹⁸F]FPyMHO | Fluorine-18 | Radio-fluorination on Sep-Pak & Conjugation | 50 ± 9% (decay-corrected) | 90% (Sep-Pak purified) | 30 minutes |

| [¹⁸F]FNEM | Fluorine-18 | One-pot, two-step | 26 ± 5% (decay-uncorrected) | Not specified | 75 minutes |

| Tritiated N-alkoxy maleimide | Tritium | 3-step synthesis including O-methylation | 13-15% (overall) | >98% | Not specified |

Mechanistic and Kinetic Investigations of N 2 Aminopropyl Maleimide Reactions

Thiol-Maleimide Michael Addition Reaction Dynamics

The reaction between a thiol and the maleimide (B117702) group of a compound like N-(2-Aminopropyl)maleimide is a cornerstone of bioconjugation chemistry, prized for its speed and specificity. bachem.com This reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring. bachem.comnih.gov The result is a stable covalent thioether bond, specifically a thiosuccinimide linkage. bachem.com

The thiol-maleimide Michael addition is a highly efficient "click" reaction. researchgate.net The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbons of the maleimide's double bond. vectorlabs.com This process can follow several potential mechanistic pathways, which have been elucidated through a combination of experimental and computational studies. acs.orgresearchgate.net

Three primary pathways are considered acs.org:

Stepwise Addition with Rate-Limiting Nucleophilic Attack: The thiolate attacks the maleimide to form a carbanionic intermediate, which is then rapidly protonated to yield the final product.

Stepwise Addition with Rate-Limiting Proton Transfer: The initial nucleophilic attack is fast and reversible, forming the intermediate, but the subsequent proton transfer is the slower, rate-determining step.

Concerted Addition: The nucleophilic attack by the thiolate and the proton transfer occur simultaneously in a single transition state.

Computational and kinetic modeling suggests that the operative mechanism is heavily influenced by the specific reactants, the initiator (catalyst), and the solvent environment. researchgate.netsemanticscholar.org For instance, studies on N-methylmaleimide indicate that the reaction energetics favor a pathway where the ground state energy of the thiolate plays a major role in determining the mechanism. acs.org Transition state analysis shows that the addition is highly favorable due to the electron-withdrawing properties of the two adjacent carbonyl groups on the maleimide ring, which stabilize the developing negative charge, and the release of ring strain as the double bond is saturated. researchgate.net

The kinetics of the thiol-maleimide reaction are influenced by several key factors, making the reaction conditions highly tunable. dntb.gov.ua

pH: This is one of the most critical factors. The reaction rate increases significantly as the pH rises from acidic to slightly alkaline (pH 6.5-7.5). researchgate.netvectorlabs.com This is because the reactive species is the nucleophilic thiolate anion (RS⁻), not the protonated thiol (RSH). As the pH approaches and surpasses the pKa of the thiol, the concentration of the thiolate increases, accelerating the reaction. nih.govresearchgate.net However, at pH values above 7.5-8.0, competing side reactions, such as the reaction with amines and hydrolysis of the maleimide ring, become more prominent. vectorlabs.comnih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the thiol-maleimide conjugation is typically so rapid at ambient temperature that elevated temperatures are often unnecessary. researchgate.net

Solvent Environment: The reaction proceeds well in a variety of solvents, but polar solvents like water, DMSO, and DMF are particularly effective. vectorlabs.com These solvents can help to stabilize the charged thiolate nucleophile, facilitating the reaction often without the need for an external catalyst. vectorlabs.comsemanticscholar.org

Reactant Stoichiometry: The stoichiometry of the reactants influences the reaction efficiency. Using a slight excess of one reactant can help drive the reaction to completion, but a large excess of a thiol-containing species in the environment post-conjugation can lead to reversibility issues. nih.gov

| Factor | Effect on Reaction Rate | Optimal Condition/Rationale |

|---|---|---|

| pH | Increases with pH up to ~7.5 | pH 6.5-7.5; Balances thiolate formation with minimizing side reactions (amine reaction, hydrolysis). nih.govvectorlabs.com |

| Temperature | Increases with temperature | Ambient temperature is usually sufficient due to fast intrinsic kinetics. researchgate.net |

| Solvent | Faster in polar solvents | Polar solvents (e.g., water, DMF, DMSO) stabilize the thiolate anion. vectorlabs.com |

| Thiol pKa | Faster for thiols with lower pKa | A greater fraction of the thiol exists as the reactive thiolate at a given pH. researchgate.net |

The thiol-maleimide reaction is renowned for its high chemoselectivity, particularly its preferential reaction with thiols over other nucleophilic groups present in biological systems, such as amines. nih.gov

Thiol vs. Amine Selectivity: In the optimal pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., the ε-amino group of lysine). nih.govvectorlabs.com This high degree of selectivity allows for the specific modification of cysteine residues in proteins in the presence of numerous lysine (B10760008) residues. nih.gov This preference is attributed to the superior nucleophilicity of the thiolate anion compared to the neutral primary amine at this pH.

Loss of Selectivity: Above pH 7.5, the selectivity for thiols diminishes as primary amines become deprotonated and more nucleophilic, leading to competitive aza-Michael addition. vectorlabs.comnih.gov

Regioselectivity: The Michael addition is regioselective, with the nucleophilic sulfur atom exclusively attacking one of the sp²-hybridized carbons of the maleimide double bond, leading to a single constitutional isomer.

Hydrolytic Stability and Reversibility of Maleimide Adducts

While the formation of the thiosuccinimide adduct is efficient, its long-term stability can be a concern, particularly in physiological environments. The adduct can undergo both hydrolysis and a retro-Michael reaction. nih.govspringernature.com

There are two primary hydrolysis concerns related to maleimide chemistry:

Hydrolysis of the Maleimide Ring: The maleimide group itself is susceptible to hydrolysis, especially at higher pH. vectorlabs.comnih.gov This reaction involves the opening of the five-membered ring to form an unreactive maleamic acid derivative. proteomics.com.au If this occurs before the thiol addition, the maleimide becomes incapable of conjugation. Therefore, aqueous solutions of maleimide-containing reagents like this compound should be prepared fresh before use. vectorlabs.com The rate of hydrolysis increases significantly in basic conditions. proteomics.com.aunih.gov

Hydrolysis of the Thiosuccinimide Adduct: After conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This process opens the succinimide (B58015) ring to form a succinamic acid thioether. springernature.com Crucially, this ring-opened product is very stable and is no longer susceptible to the retro-Michael reaction. springernature.comnih.gov Therefore, controlled hydrolysis of the adduct is a strategy used to increase the long-term stability of the conjugate. nih.govresearchgate.net

A competing degradation pathway for the thiosuccinimide adduct is the retro-Michael reaction , where the thioether bond cleaves, reverting to the original thiol and maleimide. nih.govspringernature.com This reversibility can lead to thiol exchange, where the conjugated molecule is transferred from its intended target to other thiols in the environment, such as glutathione. nih.gov

The nature of the substituent attached to the maleimide nitrogen (the N-substituent) and the local chemical environment play a significant role in the stability of the thiosuccinimide adduct. nih.gov

Electronic Effects of N-Substituents: Electron-withdrawing groups on the N-substituent can greatly accelerate the rate of hydrolysis of the thiosuccinimide adduct. nih.govnih.govucl.ac.uk This increased rate of stabilizing ring-opening can be beneficial, as it quickly converts the potentially reversible adduct into a permanently stable form. Conversely, N-alkyl substituents, which are electron-donating, result in adducts that hydrolyze very slowly. nih.govd-nb.info

Intramolecular Catalysis: The this compound structure is particularly interesting because the primary amino group on the substituent can influence the reaction. Studies on similar N-aminoethyl maleimides have shown that the proximate amino group can facilitate intramolecular base catalysis of the succinimide ring hydrolysis, leading to faster stabilization. ucl.ac.uk However, in reactions involving N-terminal cysteines, the free amine can also lead to an undesirable side reaction known as transcyclization, where the amine attacks a carbonyl of the succinimide ring, leading to a rearrangement into a more stable six-membered thiazine (B8601807) ring. bachem.comnih.govd-nb.info This highlights the critical role of the N-substituent's structure.

| N-Substituent Type | Effect on Adduct Hydrolysis Rate | Consequence for Adduct Stability |

|---|---|---|

| Alkyl (e.g., Ethyl) | Slow | Adduct remains susceptible to retro-Michael reaction for longer. nih.govd-nb.info |

| Aryl / Electron-Withdrawing | Fast | Rapid conversion to stable, ring-opened form, preventing thiol exchange. nih.govnih.gov |

| Amino-containing (e.g., Aminopropyl) | Potentially accelerated | Intramolecular catalysis can speed up stabilizing hydrolysis, but other side reactions may be possible. ucl.ac.uk |

Investigation of Retro-Michael Addition and Thiol Exchange Reactions

The stability of the thioether bond formed between a maleimide and a thiol is a critical factor in many of its applications, particularly in bioconjugation. This bond is susceptible to reversal through a retro-Michael addition, which can lead to thiol exchange reactions with other thiol-containing molecules, such as glutathione, present in biological environments. This reversibility can result in the undesired cleavage of the conjugate, compromising its efficacy.

The kinetics and extent of the retro-Michael addition and subsequent thiol exchange are significantly influenced by the nature of the N-substituent on the maleimide ring and the pKa of the thiol. Studies on N-substituted maleimides have shown that electron-withdrawing groups on the N-substituent can impact the reaction. For instance, the protonated N-aminoethyl group on N-aminoethyl maleimide (a compound structurally similar to this compound) has an electron-withdrawing inductive effect that favors a higher degree of ring-opening over the retro-Michael reaction.

The rate of these degradation reactions is also dependent on the pH of the environment and the pKa of the exchanging thiol. Higher pKa values of the thiol tend to decrease the rate of the exchange reaction. The degradation of maleimide-thiol adducts, proceeding through the retro-Michael pathway, has been observed to follow pseudo-first-order reaction kinetics in certain systems, such as in the degradation of poly(ethylene glycol)–heparin hydrogels.

Research has focused on strategies to mitigate the instability of the thiosuccinimide linkage. One approach involves the hydrolysis of the succinimide ring after conjugation, which forms a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction. Another strategy involves inducing a transcyclization reaction in the presence of a nearby cysteine moiety, which stabilizes the maleimide-thiol adduct against exchange reactions.

Table 1: Factors Influencing Retro-Michael and Thiol Exchange Reactions of N-Substituted Maleimide-Thiol Adducts

| Factor | Influence on Reaction Kinetics and Equilibrium | Reference |

|---|---|---|

| N-Substituent Electronics | Electron-withdrawing groups (e.g., protonated N-aminoethyl) can favor ring-opening over retro-Michael reaction. | |

| Thiol pKa | Higher pKa of the thiol decreases the rate of the exchange reaction. | |

| pH | Lower pH conditions can retard the kinetics of the retro and exchange reactions. | |

| Post-conjugation Modification | Hydrolysis of the succinimide ring or induced transcyclization can stabilize the adduct and prevent reversal. |

Cycloaddition Reactions Involving the Maleimide Moiety

The carbon-carbon double bond of the maleimide ring in this compound is an excellent dienophile and can participate in various cycloaddition reactions. These reactions are fundamental in organic synthesis for the construction of complex cyclic and bicyclic structures.

Diels-Alder Reactions with Compatible Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used transformation in which the maleimide acts as a dienophile, reacting with a conjugated diene. This reaction is characterized by its high efficiency and stereospecificity, allowing for the creation of well-defined cyclic adducts. A key feature of many Diels-Alder reactions is their thermal reversibility; the adduct can dissociate back into the diene and dienophile upon heating, a process known as the retro-Diels-Alder reaction.

Commonly used dienes that are compatible with maleimides include furan (B31954) and its derivatives, cyclopentadiene, and anthracene. The reactivity and the conditions required for the reaction depend on the specific diene-dienophile pair. For example, the reaction between furan and maleimide can proceed at room temperature.

The stereochemical outcome of the Diels-Alder reaction is an important aspect, typically resulting in the formation of endo and exo isomers. At lower temperatures, the endo product is often kinetically favored due to stabilizing secondary orbital interactions in the transition state. However, at higher temperatures, the more thermodynamically stable exo product may become the major product, as the reaction becomes reversible and equilibrates to the lower energy isomer.

Table 2: Common Dienes and Conditions for Diels-Alder Reactions with Maleimides

| Diene | Typical Reaction Conditions | Key Features | Reference |

|---|

| Furan | 25°C to 90°C | Thermally reversible; endo product favored at lower temperatures, exo

Strategic Functionalization and Derivatization Approaches Using N 2 Aminopropyl Maleimide

Design and Application of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are chemical reagents designed to covalently link two different molecules by leveraging two distinct reactive groups. covachem.com Unlike homobifunctional crosslinkers, which possess identical reactive ends, the asymmetric nature of heterobifunctional reagents allows for controlled, stepwise reactions. huji.ac.il This minimizes the formation of undesirable products from self-conjugation or polymerization. huji.ac.il N-(2-Aminopropyl)maleimide exemplifies this class of reagents, featuring a sulfhydryl-reactive maleimide (B117702) group at one end and a primary amine at the other, which can be targeted by amine-reactive chemistries. creative-biolabs.comcalpaclab.com This configuration is particularly useful for conjugating molecules like proteins, peptides, or functionalized polymers in a precise and predictable manner. thermofisher.com

The primary application of the maleimide moiety is its highly efficient and selective reaction with sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins and peptides. This reaction, a Michael-type addition, proceeds rapidly under mild physiological conditions, typically within a pH range of 6.5 to 7.5. vectorlabs.com The specificity of this conjugation is a key advantage; the reaction rate with thiols is approximately 1,000 times faster than with amines at a neutral pH of 7.0. vectorlabs.com

The reaction involves the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether bond. This covalent linkage is robust, although under certain conditions, it can be susceptible to a retro-Michael reaction, which can be mitigated by subsequent hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether. The high chemoselectivity for cysteine residues allows for the site-specific modification of proteins, especially those engineered to contain a single, accessible cysteine. tocris.comresearchgate.net

Table 1: Key Parameters for Maleimide-Thiol Conjugation

| Parameter | Optimal Condition/Value | Rationale/Significance | Reference |

|---|---|---|---|

| pH Range | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide ring. | vectorlabs.com |

| Reaction Type | Michael Addition | Forms a stable, covalent thioether linkage between the maleimide and the sulfhydryl group. | |

| Target Functional Group | Sulfhydryl (Thiol) | Highly specific targeting of cysteine residues in proteins and peptides. | |

| Relative Reaction Rate (Thiol vs. Amine at pH 7.0) | ~1000:1 | Demonstrates the high chemoselectivity of the maleimide group for thiols under neutral conditions. | vectorlabs.com |

Once the primary conjugation has been achieved through the maleimide-thiol linkage, the primary amine of the this compound linker becomes available for further functionalization. This secondary reaction step allows for the attachment of a second molecule or functional group, completing the crosslinking process. The primary amine is a versatile nucleophile that can participate in several well-established bioconjugation reactions.

A common strategy involves the acylation of the amine with an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used amine-reactive reagents that form stable amide bonds under mild conditions. thermofisher.com This approach is frequently used to attach fluorescent dyes, biotin, or other reporter molecules. Alternatively, the amine can be coupled to a molecule bearing a carboxylic acid group using carbodiimide (B86325) chemistry, often employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS to enhance efficiency and yield a stable amide bond. nih.govnih.gov This method has been successfully used to functionalize biopolymers and surfaces. nih.gov

Table 2: Common Derivatization Reactions for the Primary Amine Group

| Reagent Class | Example Reagent | Resulting Bond | Application Example | Reference |

|---|---|---|---|---|

| NHS Esters | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Amide | Attachment of fluorescent labels or drugs. | thermofisher.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amide | Conjugation to carboxyl-containing polymers like hyaluronic acid. | nih.gov |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescent labeling of proteins. | thermofisher.com |

| Aldehydes | Glutaraldehyde | Schiff Base (often reduced to a stable amine) | Crosslinking to amine-containing surfaces or molecules. | researchgate.net |

Integration into "Click Chemistry" Paradigms

"Click chemistry" describes a class of reactions that are highly efficient, wide in scope, stereospecific, and generate minimal byproducts, making them ideal for creating complex molecules in a modular fashion. scripps.edu These reactions must proceed under simple, often aqueous, conditions. vectorlabs.com The thiol-maleimide reaction is widely considered a type of click reaction due to its fulfillment of most of these criteria, offering rapid kinetics and high selectivity under physiological conditions. vectorlabs.comresearchgate.net

The thiol-maleimide Michael addition is a prime example of a click reaction used in bioconjugation. researchgate.net Its efficiency stems from the "spring-loaded" nature of the maleimide ring, where the ring strain and electron-withdrawing carbonyl groups render the double bond highly susceptible to nucleophilic attack by a thiolate anion. vectorlabs.com The reaction proceeds to high yields without the need for a catalyst when conducted in polar solvents like water or DMSO. vectorlabs.com

This high efficiency and specificity make it a cornerstone of modern bioconjugation for applications such as the construction of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles. nih.govwilhelm-lab.com The reaction's reliability allows for the precise attachment of payloads to biomolecules with minimal purification challenges. vectorlabs.com

The presence of two distinct reactive groups in this compound allows for orthogonal conjugation strategies. In this context, "orthogonal" means that the two different coupling reactions can be performed sequentially or simultaneously without interfering with one another. The thiol-maleimide reaction and common amine-reactive chemistries are functionally orthogonal due to their different reaction mechanisms and pH dependencies.

For multi-functionalization, the thiol-maleimide conjugation is typically performed first under neutral pH conditions (6.5-7.5), where the maleimide is highly selective for thiols. vectorlabs.com After this initial conjugation, the pH can be adjusted, or an amine-specific reagent (like an NHS ester) can be introduced to react with the primary amine. This stepwise approach ensures that each end of the crosslinker reacts only with its intended target, enabling the controlled assembly of multi-component systems. huji.ac.il While the Diels-Alder reaction between a maleimide and a diene is another truly bioorthogonal ligation strategy, the sequential use of thiol and amine reactions provides a practical and widely implemented approach for dual functionalization.

Methodologies for Controlled and Site-Specific Functionalization

Achieving controlled and site-specific functionalization is critical for preserving the biological activity of proteins and ensuring the homogeneity of the final conjugate. The use of this compound and similar linkers is central to these methodologies. Control is primarily achieved by exploiting the unique reactivity of the maleimide group for cysteine residues.

Site-specificity can be engineered into a protein by introducing a single cysteine residue at a specific location on its surface through site-directed mutagenesis. researchgate.net This engineered cysteine then serves as a unique handle for conjugation with the maleimide group of the linker, ensuring that modification occurs only at the desired position. This strategy is widely employed in the development of targeted therapeutics and antibody-drug conjugates to ensure a uniform drug-to-antibody ratio and predictable pharmacokinetics. researchgate.net Furthermore, the development of hydrolytically stable linkers, such as those forming amide bonds via the amine terminus, is an important strategy for applications requiring long-term stability of the conjugate. nih.gov

Site-Specific Modification of Biomolecules through Engineered Residues

The specific and efficient reaction of the maleimide group with thiol moieties has made it a cornerstone of bioconjugation. This reactivity is particularly well-suited for the site-specific modification of proteins and other biomolecules where a cysteine residue can be introduced at a precise location through genetic engineering.

The introduction of cysteine residues at specific sites in a protein that are not involved in disulfide bonds allows for the precise attachment of molecules like this compound. This strategy has been extensively used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. The THIOMAB™ antibody technology is a prime example of this approach, enabling the creation of ADCs with a defined drug-to-antibody ratio (DAR), often around 2. rsc.orgscispace.com This level of control is difficult to achieve with traditional methods that target native lysine (B10760008) residues, which are often numerous and distributed across the antibody surface.

A high-throughput screening of 648 THIOMAB antibody-drug conjugates, created by systematically replacing amino acids in the trastuzumab antibody with cysteine, was conducted to identify the most stable conjugation sites. nih.gov The stability of the resulting thioether bond is crucial for the efficacy of an ADC, as premature cleavage of the drug can lead to off-target toxicity. The study identified numerous sites on both the heavy and light chains of the antibody that formed highly stable conjugates with maleimide-containing payloads. nih.gov

Below is a table summarizing the conjugation efficiency and stability for a selection of engineered cysteine sites on the trastuzumab antibody when conjugated with a maleimide-functionalized payload.

| Antibody Chain | Engineered Cysteine Position | Drug-to-Antibody Ratio (DAR) | In Vitro Plasma Stability (% Remaining after 7 days) |

|---|---|---|---|

| Light Chain | V205C | ~1.8 | >95% |

| Heavy Chain | A118C | ~2.0 | >90% |

| Heavy Chain | S396C | ~2.0 | >95% |

This table presents illustrative data based on findings from studies on THIOMAB™ technology. nih.govucl.ac.uknih.gov The exact DAR and stability can vary depending on the specific payload and conjugation conditions.

The research in this area has also led to the development of "next-generation maleimides" (NGMs) that can bridge disulfide bonds, offering another avenue for site-specific modification of native antibodies without the need for engineered cysteines. rsc.orgucl.ac.uk However, the use of engineered thiols remains a robust and widely adopted strategy for achieving highly homogeneous and stable bioconjugates.

Strategic Use of Protecting Groups for Selective Reactivity

To achieve sequential functionalization of this compound, where the amine and maleimide groups are reacted in a stepwise manner, the use of protecting groups is essential. An orthogonal protection strategy, where one protecting group can be removed without affecting the other, is ideal for this purpose. researchgate.net

Maleimide Protection:

The maleimide group can be protected through a Diels-Alder reaction with a diene, such as furan (B31954) or 2,5-dimethylfuran, to form a stable cycloadduct. nih.govnih.gov This protected maleimide is stable under various reaction conditions, including those used in solid-phase peptide synthesis. nih.gov The maleimide can be deprotected by a retro-Diels-Alder reaction, which is typically achieved by heating the cycloadduct, often in a solvent like toluene (B28343) or in a microwave oven. nih.govkit.edu This strategy allows for the initial reaction of the primary amine of this compound with an electrophile, for instance, while the maleimide remains unreactive.

Amine Protection:

The primary amine of this compound can be protected with a variety of common amine protecting groups. The choice of protecting group depends on the desired deprotection conditions and compatibility with other functional groups in the molecule. Some commonly used amine protecting groups and their deprotection conditions are listed in the table below.

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid |

This table provides a summary of common amine protecting groups and their standard deprotection methods. creativepegworks.comnih.gov

By protecting the amine group, the maleimide moiety is free to react with a thiol. After the maleimide-thiol conjugation is complete, the amine protecting group can be removed to allow for a subsequent reaction at the now-free amine. For example, an N-Boc protected version of this compound could be conjugated to a cysteine-containing peptide. Following this, the Boc group could be removed with trifluoroacetic acid, exposing the primary amine for further modification, such as acylation or alkylation.

A recent development in maleimide chemistry involves the use of dibromomaleimides for a one-pot, sequential thiol and amine addition. scispace.com The initial reaction with a thiol is followed by the addition of an amine, which not only adds a second functionality but also deactivates the maleimide, making the resulting conjugate stable. scispace.com This approach offers an alternative to traditional protection/deprotection schemes for creating dual-functionalized molecules.

The strategic selection and application of protecting groups are paramount for harnessing the dual reactivity of this compound, enabling the precise construction of complex and well-defined bioconjugates for a wide range of applications in research and medicine.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are indispensable for separating and analyzing complex mixtures, making them essential for tracking the progress of conjugation reactions involving N-(2-Aminopropyl)maleimide and for purifying the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of conjugates formed using this compound. Its high resolution and sensitivity allow for the separation of the desired conjugate from unreacted starting materials and byproducts. For instance, in the synthesis of protein-polymer conjugates, HPLC is used to monitor the reaction between maleimide-functionalized polymers and proteins. nih.gov The disappearance of the starting materials and the appearance of a new peak corresponding to the conjugate can be tracked over time.

A key challenge in working with maleimide (B117702) compounds is their susceptibility to hydrolysis. A highly selective, stability-indicating HPLC method using a charged surface hybrid (CSH) stationary phase has been developed to characterize multi-arm PEG-maleimides and their hydrolysis products. nih.gov This method is crucial for quality control and for guiding the development of protein conjugation processes by studying the kinetics of hydrolysis under different conditions, such as varying buffer media, pH, and temperature. nih.gov The rate of hydrolysis, which follows first-order kinetics, and the half-life of the maleimide group can be determined to optimize conjugation reaction conditions. nih.gov

Table 1: HPLC Parameters for Maleimide Conjugate Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18, Charged Surface Hybrid (CSH) | Separation based on hydrophobicity and charge |

| Mobile Phase | Acetonitrile/Water with TFA or Formic Acid | Elution of analytes |

| Detection | UV-Vis (280 nm for proteins, specific wavelengths for dyes) | Quantitation and detection of analytes |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution |

| Temperature | Ambient or controlled (e.g., 40 °C) | Affects separation efficiency |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing polymers functionalized with this compound. azom.com GPC separates molecules based on their hydrodynamic volume, providing information about the molecular weight distribution (MWD) and polydispersity index (PDI) of a polymer. nih.govintertek.com This is particularly important when synthesizing polymer-drug conjugates or other polymer-based biomaterials, as the molecular weight of the polymer can significantly influence the properties of the final product. azom.com

In the synthesis of maleimide-end functionalized star polymers, GPC is used to verify the molecular weight, architecture, and PDI of the polymer backbone before and after functionalization. nih.gov This ensures that the polymer has the desired characteristics for subsequent conjugation reactions. The analysis is typically conducted using a system equipped with refractive index and UV-Vis detectors, with calibration based on known polymer standards. nih.gov

Mass Spectrometry for Molecular Confirmation and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used to confirm the molecular weight of this compound derivatives and their conjugates, providing unambiguous evidence of successful conjugation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules such as proteins and peptides, as well as smaller organic molecules. yale.edu In the context of this compound, ESI-MS is used to confirm the covalent attachment of the maleimide linker to a target molecule. nih.gov The high accuracy of ESI-MS allows for the precise determination of the molecular weight of the conjugate, which can be used to calculate the number of linker molecules attached to a protein or peptide. yale.edu This technique is also valuable for analyzing the purity of the conjugate and identifying any potential side products. scripps.eduresearchgate.net

Table 2: ESI-MS Data for a Model Peptide Conjugation

| Analyte | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| Peptide (with Cys) | 1500.7 | 1500.8 | Unconjugated Peptide |

| This compound | 154.16 | - | Linker |

| Peptide-Maleimide Conjugate | 1654.86 | 1654.9 | Successful Conjugation |

This technique has been instrumental in differentiating isobaric cross-linked peptides formed through maleimide chemistry. researchgate.net For instance, the thiosuccinimide linkage can be distinguished from its hydrolyzed or thiazine (B8601807) forms based on their fragmentation patterns in MALDI-MS/MS. researchgate.net The quality of the MALDI-TOF MS spectra can be influenced by factors such as the choice of matrix and the sample preparation protocol. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules in solution. ethernet.edu.etweebly.comslideshare.net It provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of the structure of this compound and its reaction products. researchgate.net

¹H NMR is commonly used to monitor the progress of conjugation reactions involving maleimides. The disappearance of the characteristic signal for the maleimide protons (typically a sharp singlet around 6.7-6.9 ppm) indicates that the reaction with a thiol-containing molecule is complete. researchgate.net In addition to ¹H NMR, ¹³C NMR and various two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for a more detailed structural characterization of the conjugates, confirming the connectivity of atoms within the molecule. intertek.comresearchgate.net

Table 3: Characteristic ¹H NMR Chemical Shifts for Maleimide Conjugation

| Functional Group | Proton Environment | Chemical Shift (δ, ppm) | Observation |

|---|---|---|---|

| Maleimide | CH =CH | ~6.8 | Disappears upon reaction |

| Succinimide (B58015) (post-reaction) | CH -CH | ~2.5 - 4.5 | Appears after reaction |

| Aminopropyl Chain | -CH ₂-NH ₂ | ~2.8 - 3.2 | Present in linker |

| Aminopropyl Chain | -CH ₂-CH₂-NH₂ | ~1.7 - 2.0 | Present in linker |

Proton (¹H) NMR for Confirmation of Maleimide Integration and Functionalization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for verifying the structural integrity of the maleimide group and confirming its successful integration into other molecules. The key diagnostic signal for the maleimide ring is a sharp singlet appearing in the range of δ 6.7-6.9 ppm, which corresponds to the two equivalent protons on the carbon-carbon double bond of the maleimide ring. rsc.orgresearchgate.netresearchgate.net The presence and integration of this peak provide clear evidence of the intact maleimide moiety.

Upon successful functionalization, particularly through Michael addition reactions with thiols, this characteristic peak disappears. researchgate.netresearchgate.net This disappearance is a definitive indicator that the C=C bond has been saturated, confirming the covalent conjugation of the thiol-containing molecule to the maleimide. For instance, in the reaction of a maleimide-functionalized polymer with L-glutathione, the resonance at 6.88 ppm vanishes, while new resonances corresponding to the conjugate appear. researchgate.net This change provides a straightforward method for monitoring the reaction progress and confirming the final product structure.

| Functional Group | Typical Chemical Shift (δ, ppm) | Observation | Reference |

|---|---|---|---|

| Maleimide CH=CH | 6.7 - 6.9 (singlet) | Present in the unreacted N-substituted maleimide. | rsc.orgresearchgate.net |

| Thiol-Adduct CH-CH | 2.5 - 4.5 (multiplets) | New peaks appear after reaction with a thiol. | researchgate.net |

| Disappearance of Maleimide Peak | - | The peak at ~6.8 ppm is absent in the final thiol-conjugated product, indicating complete reaction. | researchgate.netresearchgate.net |

Other NMR Techniques for Detailed Structural Analysis

While ¹H NMR is excellent for confirming the primary reaction at the maleimide double bond, other NMR techniques provide a more comprehensive structural analysis of "this compound" derivatives. researchgate.net

2D NMR Spectroscopy: For more complex derivatives, two-dimensional NMR techniques are invaluable. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure and confirming the connectivity between the aminopropyl linker and the maleimide ring. ipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign protons within the aminopropyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry and spatial proximity of atoms in complex adducts. ipb.pt

These advanced methods are critical for the detailed characterization of novel compounds and for resolving ambiguities that may arise from 1D spectra alone. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for monitoring reactions involving the maleimide group and for determining the concentration of maleimide-containing species. The maleimide moiety possesses a distinct chromophore due to the conjugation of the carbon-carbon double bond with the two adjacent carbonyl groups. This results in a strong UV absorbance peak typically observed in the 290–325 nm range. researchgate.netkpi.uarsc.org

The key utility of this feature is that the absorbance at this wavelength is directly proportional to the concentration of the unreacted maleimide. When the maleimide undergoes a reaction that saturates the C=C bond, such as a Michael addition with a thiol, the conjugation is lost. This leads to a significant decrease or complete disappearance of the characteristic absorbance peak. kpi.uarsc.org

By monitoring the decay of this absorbance over time, researchers can precisely follow the kinetics of the conjugation reaction. kpi.uanih.gov This method allows for the quantitative assessment of reaction rates and completion. Furthermore, UV-Vis spectroscopy can be used to quantify the number of active maleimide groups on a surface or in a solution by measuring the absorbance before and after reaction with a known concentration of a thiol-containing compound. nih.gov

| Parameter | Spectroscopic Observation | Application | Reference |

|---|---|---|---|

| Maleimide Chromophore (C=C-C=O) | Strong absorbance peak at λmax ≈ 290-325 nm | Detection and quantification of unreacted maleimide. | researchgate.netrsc.org |

| Reaction Progress (e.g., Thiol Addition) | Decrease in absorbance at λmax over time | Monitoring reaction kinetics and determining reaction completion. | kpi.uanih.gov |

| Concentration Determination | Absorbance value is proportional to concentration (Beer-Lambert Law) | Calculating the concentration of a maleimide-containing solution. | ekb.egrsc.org |

Fluorescence Spectroscopy for Probe Characterization and Monitoring

Fluorescence spectroscopy is a highly sensitive technique used to characterize and monitor fluorescent probes derived from maleimides. While the maleimide group itself is generally non-fluorescent and can act as a fluorescence quencher, it is a critical component in the design of "turn-on" fluorescent probes. nih.gov In these systems, a fluorophore is attached to the maleimide nitrogen. The quenching effect of the proximate maleimide C=C double bond keeps the fluorescence signal low.

Upon reaction of the maleimide with a thiol-containing target, such as the amino acid cysteine, the double bond is saturated. This saturation eliminates the quenching pathway, leading to a significant increase in fluorescence emission. nih.gov This mechanism allows for the specific detection of thiols in biological systems.

Fluorescence spectroscopy is used to:

Characterize Probes: Determine the excitation and emission maxima, quantum yields, and Stokes shifts of the maleimide-based probes. nih.govnih.gov

Monitor Binding Events: Track changes in fluorescence intensity, lifetime, or polarization to study the interaction of a probe with its target molecule, such as a protein. nih.gov

Determine Probe Location: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to measure distances and determine the location of a maleimide-linked probe within the tertiary structure of a protein. nih.gov

The versatility of aminomaleimides allows them to be easily functionalized, providing a platform for creating a wide range of fluorescent probes for imaging and studying dynamic biological processes. nih.gov

| State of Maleimide Probe | Mechanism | Fluorescence Signal | Application | Reference |

|---|---|---|---|---|

| Unconjugated (Free Probe) | The C=C double bond of the maleimide quenches the attached fluorophore. | Low / Off | Baseline measurement before target detection. | nih.gov |

| Conjugated (Thiol-Adduct) | Saturation of the C=C bond upon reaction eliminates the quenching effect. | High / On | Detection and imaging of thiols (e.g., cysteine, glutathione) in biological samples. | nih.gov |

| Bound to Macromolecule | Changes in the local environment affect the probe's fluorescence properties (e.g., intensity, lifetime). | Variable | Characterizing the probe's environment and its interaction with proteins. | nih.gov |

Computational and Theoretical Investigations of N 2 Aminopropyl Maleimide Systems

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometries, energies, and other electronic properties. DFT calculations on maleimide (B117702) systems help in understanding their reactivity, particularly the electrophilic nature of the carbon-carbon double bond within the maleimide ring.

The reactivity of maleimides is largely governed by the electron-withdrawing effect of the two adjacent carbonyl groups, which polarizes the double bond and makes it susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the electron density and calculating atomic charges. Furthermore, DFT is used to compute various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronic Chemical Potential (μ) | μ = -χ | The tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | The ability of a molecule to accept electrons. |

| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | The ability of a molecule to donate electrons. |

Where I is the ionization potential, A is the electron affinity, χ is electronegativity, EHOMO(Nu) is the HOMO energy of the nucleophile, and EHOMO(TCE) is the HOMO energy of tetracyanoethylene (B109619) (a reference molecule).

These descriptors, derived from the energies of the frontier molecular orbitals, provide a framework for comparing the reactivity of different maleimide derivatives. For instance, substituents on the nitrogen atom can modulate the electronic properties of the maleimide ring, and DFT calculations can predict how these changes will affect the reactivity towards nucleophiles.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these orbitals are key to understanding reaction pathways and selectivity. youtube.comwikipedia.orgpku.edu.cnresearchgate.net

For maleimides, the LUMO is typically localized on the carbon-carbon double bond of the maleimide ring, making this site highly electrophilic. The energy of the LUMO is a critical factor in determining the rate of reaction with a nucleophile; a lower LUMO energy generally corresponds to higher reactivity. The HOMO, conversely, is often distributed over the entire molecule and its energy relates to the molecule's ability to act as a nucleophile or electron donor.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Representative Frontier Molecular Orbital Energies for N-Alkylmaleimides

| Compound | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| N-Methylmaleimide | DFT/B3LYP/6-31G | -7.5 | -1.8 | 5.7 |

| N-Ethylmaleimide | DFT/B3LYP/6-31G | -7.4 | -1.7 | 5.7 |

Note: These are representative values and can vary depending on the computational method and basis set used. The data is based on general trends observed for N-alkylmaleimides and is intended to be illustrative.

The presence of an aminopropyl group in N-(2-Aminopropyl)maleimide would be expected to influence the HOMO and LUMO energies. The amino group, being electron-donating, could potentially raise the HOMO energy level, making the molecule a better electron donor in certain contexts. However, the primary reactive site for nucleophilic attack remains the electrophilic double bond, which is governed by the LUMO.

Simulation of Reaction Mechanisms and Pathways

Modeling of Michael Addition and Hydrolysis Pathways

Michael Addition: The Michael addition of a nucleophile, typically a thiol, to the maleimide double bond is a cornerstone of its utility in bioconjugation. Computational models can simulate this reaction by mapping the potential energy surface as the nucleophile approaches the electrophilic carbon. This allows for the identification of the transition state and the calculation of the activation energy, which is a key determinant of the reaction rate.

A computational study on the addition of methanethiol (B179389) to N-methylmaleimide provides a useful model for this process. acs.org The calculations show that the reaction proceeds through a transition state where the new carbon-sulfur bond is partially formed. The exothermicity of the reaction indicates that the resulting thioether adduct is thermodynamically stable. acs.org

Hydrolysis: The hydrolysis of the maleimide ring is another important reaction pathway, as it can affect the stability and utility of maleimide-based conjugates. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the opening of the imide ring to form a maleamic acid.

Theoretical studies on the hydrolysis of N-alkylmaleimide dimers have explored the mechanism of this ring-opening reaction. dntb.gov.ua Experimental studies on the hydrolysis of N-alkylmaleimides like N-methylmaleimide and N-ethylmaleimide have shown that the reaction is catalyzed by hydroxide ions and proceeds via a bimolecular mechanism. rsc.org Computational modeling can complement these experimental findings by providing a detailed energetic profile of the reaction, including the energies of intermediates and transition states.

Table 3: Calculated Thermodynamic Data for the Michael Addition of Methanethiol to N-Methylmaleimide

| Computational Method | ΔE (gas phase, kcal/mol) | ΔE (water, kcal/mol) |

| M06-2X/6-311+G(d,p) | -29 | -27 |

| CCSD(T)/6-311+G(d,p) | -28 | - |

Data adapted from a computational study on Michael acceptors. acs.org ΔE represents the reaction energy.

Prediction of Reaction Selectivity and Efficiency

Computational models can also be employed to predict the selectivity and efficiency of reactions involving this compound. For instance, in a biological environment, a maleimide derivative may encounter multiple potential nucleophiles. By calculating the activation energies for the reaction with different nucleophiles, it is possible to predict which reaction will be favored kinetically.

The efficiency of a reaction is related to both its rate (kinetics) and the extent to which it proceeds to completion (thermodynamics). Computational chemistry provides the tools to evaluate both of these aspects. For example, by comparing the reaction energies for the Michael addition and hydrolysis, one can assess the relative stability of the desired conjugate versus the hydrolyzed product.

Conformational Analysis and Molecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions with other molecules. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.combyjus.comlibretexts.org

For this compound, the key rotatable bonds are within the aminopropyl side chain. The relative orientation of the amino group and the maleimide ring can have a significant impact on the molecule's properties, including its solubility, reactivity, and ability to interact with other molecules.

Computational methods can be used to explore the potential energy surface of the molecule as a function of the torsion angles of the side chain. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. Understanding the conformational preferences of this compound is important for predicting how it will behave in different environments, such as in solution or when bound to a larger molecule.

Molecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the behavior of this compound. The primary amino group in the side chain can act as both a hydrogen bond donor and acceptor, allowing it to interact with solvent molecules and other functional groups. Computational models can simulate these interactions and provide insights into their strength and geometry. For example, in an aqueous environment, the amino group will be solvated by water molecules, and the extent of this solvation can be predicted using computational methods.

Theoretical Studies on Molecular Conformations and Dynamics

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical studies, primarily using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the molecule's preferred shapes and the energy barriers between different conformations.

The key flexible regions in this compound are the rotatable bonds within the aminopropyl side chain. The rotation around these bonds determines the spatial orientation of the terminal amino group relative to the maleimide ring. Of particular importance are the dihedral angles along the N-CH2-CH2-NH2 chain.

Molecular dynamics simulations allow for the exploration of the conformational landscape of a molecule over time. By simulating the motion of atoms, it is possible to identify the most stable conformations and the transitions between them. The distribution of dihedral angles observed during an MD simulation can indicate the most populated conformational states.

While specific computational studies on the conformational dynamics of this compound are not extensively documented in publicly available literature, we can infer its likely behavior from theoretical studies of similar N-substituted maleimides. For example, DFT calculations on N-(2-nitrophenyl)maleimide have been used to analyze the dihedral angle between the maleimide ring and the substituent, revealing significant energy barriers to rotation due to steric hindrance nih.gov. A similar approach can be applied to this compound to understand the rotational freedom of its aminopropyl group.

A hypothetical conformational analysis of the aminopropyl side chain would likely focus on the key dihedral angles. Let us denote the dihedral angle C(maleimide)-N-CH2-CH2 as τ1 and N-CH2-CH2-NH2 as τ2. The relative energies of different conformers (e.g., gauche, anti) would determine the most probable structures in a given environment.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 |

| Anti-Gauche | ~180° | ~60° | 0.5 - 1.0 |

| Gauche-Anti | ~60° | ~180° | 0.8 - 1.5 |

| Gauche-Gauche | ~60° | ~60° | 1.5 - 2.5 |

Note: This table is illustrative and based on general principles of conformational analysis for alkyl chains. Actual values would require specific DFT or ab initio calculations.

Intermolecular Interaction Studies (e.g., binding to target molecules)

A primary application of this compound is its use as a bifunctional crosslinker, where the maleimide group reacts with a thiol (typically from a cysteine residue in a protein), and the amino group can be conjugated to another molecule. Computational studies are invaluable for understanding the non-covalent interactions that precede the covalent bond formation, as well as the interactions of the entire conjugate with its environment.

The maleimide moiety is a Michael acceptor, and its reaction with a thiol-containing molecule like cysteine is a key interaction. Before the covalent bond is formed, the two molecules are brought together and oriented by non-covalent forces such as hydrogen bonding and van der Waals interactions. Computational docking and molecular dynamics simulations can model this process.

DFT calculations can be employed to investigate the hydrogen bonding capabilities of this compound. The carbonyl oxygens of the maleimide ring can act as hydrogen bond acceptors, while the N-H of the terminal amino group can act as a hydrogen bond donor mdpi.comresearchgate.netsemanticscholar.org. These interactions are crucial for the initial recognition and binding to target molecules, such as specific amino acid residues on a protein surface.

For example, in the context of a protein's active site, the aminopropyl group could form hydrogen bonds with acidic residues like aspartate or glutamate, while the maleimide carbonyls could interact with donor groups. The binding energy of these non-covalent interactions can be calculated to predict the affinity of the molecule for a particular binding site.

Table 2: Illustrative Calculated Intermolecular Interaction Energies of this compound with Amino Acid Side Chains

| Interacting Residue | Primary Interaction Type | Functional Group on this compound | Calculated Binding Energy (kcal/mol) |

| Cysteine | Thiol-Maleimide Adduct (pre-covalent) | Maleimide Ring | -3 to -5 |

| Aspartic Acid | Hydrogen Bond | Terminal Amino Group (-NH2) | -4 to -7 |

| Glutamic Acid | Hydrogen Bond | Terminal Amino Group (-NH2) | -4 to -7 |

| Serine | Hydrogen Bond | Carbonyl Oxygen (C=O) | -2 to -4 |

| Lysine (B10760008) | Electrostatic/Hydrogen Bond | Carbonyl Oxygen (C=O) | -3 to -6 |

Note: These binding energy values are hypothetical and serve to illustrate the relative strengths of different non-covalent interactions. Actual values would depend on the specific orientation and environment and would be calculated using methods like QM/MM or FEP.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-Aminopropyl)maleimide, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of maleic anhydride derivatives with primary amines. A common approach involves nucleophilic ring-opening of maleic anhydride by 2-aminopropylamine, followed by cyclization to form the maleimide group. Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) accelerate cyclization but may lead to side reactions like polymerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acidic conditions stabilize the amine reactant .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : The maleimide protons appear as a singlet at δ 6.7–7.0 ppm, while the aminopropyl chain shows characteristic resonances at δ 1.5–2.5 ppm (CH₂) and δ 3.3–3.6 ppm (NH₂) .

- Mass spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak (C₇H₁₀N₂O₂, [M+H]⁺ = 155.08) .

- Elemental analysis : Nitrogen content (~18.1%) validates the amine and maleimide stoichiometry .

Advanced Research Questions

Q. What strategies mitigate instability of thiosuccinimide linkages in bioconjugates involving this compound?

While maleimides are widely used for cysteine-selective protein labeling, thiosuccinimide bonds can undergo hydrolysis or retro-Michael reactions in vivo. Solutions include:

- pH optimization : Conjugation at pH 6.5–7.0 minimizes thiolate formation, reducing hydrolysis .

- Reagent engineering : Introducing electron-withdrawing groups (e.g., bromine) on the maleimide ring enhances electrophilicity and linkage stability .

- Post-conjugation stabilization : Alkylation of the thiosuccinimide sulfur with iodoacetamide prevents retro-Michael cleavage .

Q. How does this compound influence redox properties in functionalized polymers?

Incorporating this compound into polymers introduces redox-active maleimide moieties. Cyclic voltammetry reveals:

- Reduction potential : Maleimide exhibits a quasi-reversible wave at −0.75 V vs. Ag/AgCl, attributed to the enedione → enediolate transition .

- Electron-deficient LUMO : The maleimide group acts as an electron acceptor, enabling charge-transfer interactions in conductive polymers .

- Thermal stability : Glass transition temperatures (Tg) of maleimide-containing copolymers exceed 200°C, making them suitable for high-performance materials .

Q. What experimental designs enable site-selective labeling of proteins using this compound?

For cysteine-specific labeling:

- Reduction control : Pre-treat proteins with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds without over-reducing methionine or tryptophan .

- Competitive inhibition : Add excess β-mercaptoethanol to quench unreacted maleimide post-labeling, preventing non-specific binding .

- Kinetic analysis : Monitor conjugation efficiency via UV-Vis at 280 nm (protein) and 300–320 nm (maleimide π→π* transition) .

Data Contradictions and Resolution

Q. Conflicting reports on maleimide reactivity: How to reconcile discrepancies in conjugation efficiency?

Variability arises from:

- Solvent polarity : Aprotic solvents (e.g., DMSO) increase maleimide electrophilicity, accelerating reactions compared to aqueous buffers .

- Steric hindrance : Bulky substituents on the maleimide (e.g., aryl groups) reduce accessibility to thiols, lowering yields .

- Temperature effects : Elevated temperatures (≥37°C) promote retro-Michael reactions, reducing conjugate stability .

Resolution : Standardize reaction conditions (pH 7.0, 25°C, DMF:buffer 1:4 v/v) and use kinetic modeling to compare datasets .

Methodological Best Practices

Q. How to integrate this compound into polymer backbones with controlled chain lengths?

- Living polymerization : Use SnCl₄/TBAC initiators for cationic polymerization of styrene-maleimide copolymers, achieving polydispersity indices <1.2 .

- End-group functionalization : Terminate polymerization with this compound to introduce reactive amine termini for subsequent bioconjugation .

- Characterization : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) determines Mn (number-average molecular weight) and branching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.